molecular formula C19H16F4N2O3 B2800715 N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1049445-00-2

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2800715
CAS No.: 1049445-00-2
M. Wt: 396.342
InChI Key: AMZRHXGSNXDWLZ-UHFFFAOYSA-N
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Description

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound characterized by the presence of fluorine atoms and a cyclopropyl group

Scientific Research Applications

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the cyclopropyl intermediate. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The final step involves the coupling of the cyclopropyl intermediate with the fluorophenyl and trifluoromethoxyphenyl groups under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like lithium aluminum hydride (LiAlH4), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-{[1-(4-chlorophenyl)cyclopropyl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide
  • N-{[1-(4-bromophenyl)cyclopropyl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide

Uniqueness

N-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The trifluoromethoxy group also imparts distinct physicochemical properties, making this compound particularly interesting for various applications.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F4N2O3/c20-13-3-1-12(2-4-13)18(9-10-18)11-24-16(26)17(27)25-14-5-7-15(8-6-14)28-19(21,22)23/h1-8H,9-11H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZRHXGSNXDWLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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